molecular formula C11H14OS B7995890 S-2-iso-Propylphenylthioacetate

S-2-iso-Propylphenylthioacetate

Cat. No.: B7995890
M. Wt: 194.30 g/mol
InChI Key: MJJNVMKMEPMOKV-UHFFFAOYSA-N
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Description

S-2-iso-Propylphenylthioacetate: is an organic compound that belongs to the class of thioesters Thioesters are characterized by the presence of a sulfur atom replacing the oxygen atom in the ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-2-iso-Propylphenylthioacetate typically involves the reaction of 2-iso-propylphenol with thioacetic acid. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the thioester bond. Common reagents used in this synthesis include sulfur-containing compounds and catalysts that promote the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: S-2-iso-Propylphenylthioacetate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioester group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding alcohol and thiol.

    Substitution: The thioester group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and thiols.

    Substitution: Various substituted thioesters or other sulfur-containing compounds.

Scientific Research Applications

Chemistry: S-2-iso-Propylphenylthioacetate is used as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

Biology and Medicine: In biological research, this compound may be used to study the effects of thioesters on biological systems. It can also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of S-2-iso-Propylphenylthioacetate involves its reactivity as a thioester. The sulfur atom in the thioester group can participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

    Phenylthioacetate: Similar structure but lacks the iso-propyl group.

    Methylthioacetate: Contains a methyl group instead of the iso-propyl group.

    Ethylthioacetate: Contains an ethyl group instead of the iso-propyl group.

Uniqueness: S-2-iso-Propylphenylthioacetate is unique due to the presence of the iso-propyl group, which can influence its reactivity and physical properties

Properties

IUPAC Name

S-(2-propan-2-ylphenyl) ethanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14OS/c1-8(2)10-6-4-5-7-11(10)13-9(3)12/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJNVMKMEPMOKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1SC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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